4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid
Overview
Description
4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is an organic compound that features both furan and benzoic acid moieties. The presence of a formyl group on the furan ring and a hydroxyl group on the benzoic acid ring makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative of furan and a halogenated benzoic acid under palladium catalysis . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura reaction makes it a viable option for industrial synthesis, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group on the benzoic acid ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group into a more reactive leaving group for further substitution reactions.
Major Products
Oxidation: 4-(5-Carboxyfuran-2-yl)-2-hydroxybenzoic acid.
Reduction: 4-(5-Hydroxymethylfuran-2-yl)-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and hydroxyl groups.
Industry: Utilized in the development of advanced materials, such as dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is largely dependent on its functional groups:
Formyl Group: Can form Schiff bases with amines, which are important in biochemical applications.
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile in various reactions.
Molecular Targets and Pathways: The compound can interact with enzymes and proteins through its formyl and hydroxyl groups, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but with the formyl group on the phenyl ring instead of the furan ring.
4-Formylphenylboronic acid: Another similar compound with the formyl group on the phenyl ring.
5-Formylfuran-2-boronic acid: Similar in having a formyl group on the furan ring but lacks the benzoic acid moiety.
Uniqueness
4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is unique due to the combination of the furan and benzoic acid moieties, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-9(12(15)16)10(14)5-7/h1-6,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNVVYRQMKQLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-45-8 | |
Record name | 4-(5-Formyl-2-furanyl)-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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